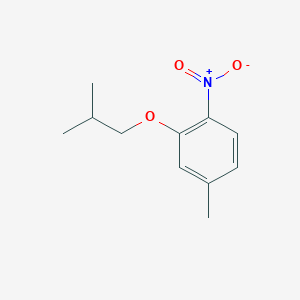

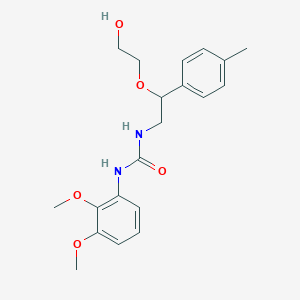

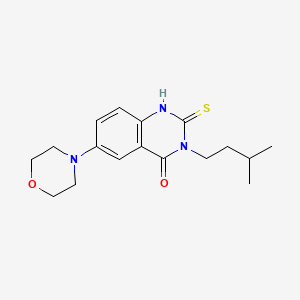

![molecular formula C16H15ClO3S B2964014 2-[(4-Chlorophenyl)sulfinyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone CAS No. 344279-28-3](/img/structure/B2964014.png)

2-[(4-Chlorophenyl)sulfinyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[(4-Chlorophenyl)sulfinyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone, commonly referred to as 4-Chloro-3,5-dimethylphenylsulfinyl-1-ethanone, is a synthetic compound that has been used in scientific research and laboratory experiments. It is a colorless, odorless crystalline solid with a melting point of 116-118 °C and a boiling point of 232-233 °C. 4-Chloro-3,5-dimethylphenylsulfinyl-1-ethanone is used in a variety of different applications, ranging from the study of enzyme inhibition to the development of new drugs.

科学的研究の応用

Photocatalytic Oxidation for Environmental Remediation

Compounds with sulfinyl groups, similar to 2-[(4-Chlorophenyl)sulfinyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone, may have applications in photocatalytic processes. For example, studies on the oxidation of sulfur compounds by photocatalysis highlight the potential of using certain materials for environmental remediation, particularly in treating polluted atmospheres or water treatment plants (Cantau et al., 2007).

Hydroprocessing Catalysts in Petrochemical Industries

Research on transition metal phosphide hydroprocessing catalysts illustrates the evolving need for high-activity, stable catalysts in refining processes, including the removal of sulfur from transportation fuels (Oyama et al., 2009). Although not directly related, the study highlights the broader context of how chemical compounds with specific functional groups could contribute to advancements in catalysis and environmental compliance.

Radical Scavenging and Antioxidant Properties

Compounds like chromones and their derivatives, which share structural similarities with the subject compound, have been associated with antioxidant properties. These properties are crucial in neutralizing reactive oxygen species, potentially delaying or inhibiting cell impairment that leads to diseases. Such research underscores the potential biomedical applications of compounds with specific phenolic structures (Yadav et al., 2014).

Enhancement of Protoporphyrin IX Accumulation in Photodynamic Therapy

Studies on the enhancement of protoporphyrin IX accumulation for photodynamic therapy suggest the potential role of certain compounds in improving the efficacy of such treatments. Although the study focuses on the use of dimethyl sulfoxide among other substances, it points to the broader research interest in finding compounds that can optimize therapeutic outcomes by influencing biochemical pathways or enhancing drug delivery (Gerritsen et al., 2008).

特性

IUPAC Name |

2-(4-chlorophenyl)sulfinyl-1-(4-hydroxy-3,5-dimethylphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClO3S/c1-10-7-12(8-11(2)16(10)19)15(18)9-21(20)14-5-3-13(17)4-6-14/h3-8,19H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKOMYYLJWKQJPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)C(=O)CS(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

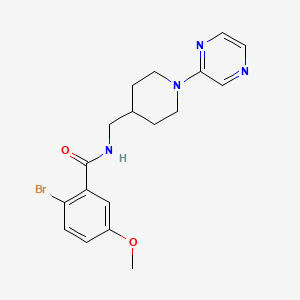

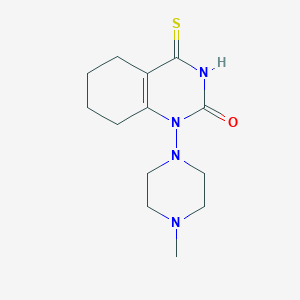

![2-[2-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B2963932.png)

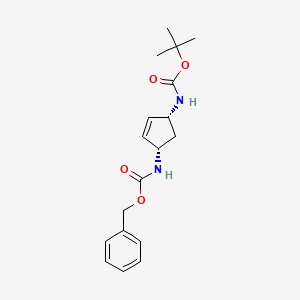

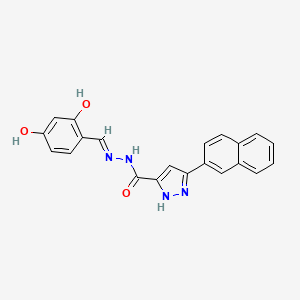

![N-[[3-(2-Hydroxypropan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]prop-2-enamide](/img/structure/B2963933.png)

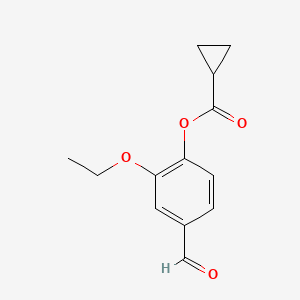

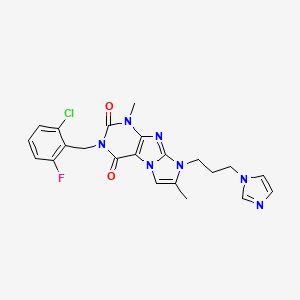

![1,5-Dimethyl-N-[[1-(prop-2-enoylamino)cyclobutyl]methyl]pyrazole-3-carboxamide](/img/structure/B2963934.png)

![2-[(3S)-pyrrolidin-3-yloxy]acetic acid hydrochloride](/img/structure/B2963943.png)